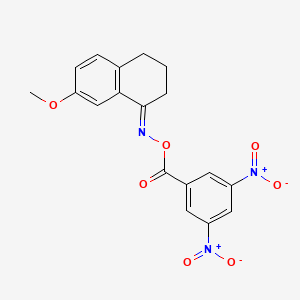![molecular formula C14H12N2O2S B5714622 2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
2-{[3-(2-thienyl)acryloyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-thienyl)acryloyl]amino}benzamide, also known as TAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. TAA belongs to the class of compounds known as acrylamides, which have been found to exhibit anticancer properties.
Mécanisme D'action
The mechanism of action of 2-{[3-(2-thienyl)acryloyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-{[3-(2-thienyl)acryloyl]amino}benzamide has also been found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-{[3-(2-thienyl)acryloyl]amino}benzamide has been found to exhibit anti-inflammatory and antioxidant effects. 2-{[3-(2-thienyl)acryloyl]amino}benzamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[3-(2-thienyl)acryloyl]amino}benzamide is its relatively low toxicity compared to other anticancer agents. However, 2-{[3-(2-thienyl)acryloyl]amino}benzamide has been found to have poor solubility in aqueous solutions, which can limit its effectiveness in certain experiments. 2-{[3-(2-thienyl)acryloyl]amino}benzamide also has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations.
Orientations Futures
Future research on 2-{[3-(2-thienyl)acryloyl]amino}benzamide could focus on improving its solubility and bioavailability, as well as exploring its potential as a combination therapy with other anticancer agents. Additionally, further studies could investigate the mechanism of action of 2-{[3-(2-thienyl)acryloyl]amino}benzamide and its effects on other biological pathways.
Méthodes De Synthèse
2-{[3-(2-thienyl)acryloyl]amino}benzamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzamide with 2-thienylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF).
Applications De Recherche Scientifique
2-{[3-(2-thienyl)acryloyl]amino}benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 2-{[3-(2-thienyl)acryloyl]amino}benzamide exhibits cytotoxic effects against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 2-{[3-(2-thienyl)acryloyl]amino}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-14(18)11-5-1-2-6-12(11)16-13(17)8-7-10-4-3-9-19-10/h1-9H,(H2,15,18)(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZOZUSOPCOWJF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)



![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)
